molecular formula C24H21ClN2O4S B606258 BMS-819881 CAS No. 1197420-05-5

BMS-819881

Número de catálogo: B606258
Número CAS: 1197420-05-5
Peso molecular: 469.0 g/mol
Clave InChI: WKMOSCAIWUUQPD-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-819881 is a melanin-concentrating hormone receptor 1 (MCHR1) antagonist developed for the treatment of obesity. It binds rat MCHR1 with a Ki of 7 nM and selectively inhibits CYP3A4 activity with an EC50 of 13 μM . MCHR1 is a G protein-coupled receptor (GPCR) implicated in regulating energy homeostasis and feeding behavior, making it a therapeutic target for metabolic disorders .

This compound was derived from a series of hydroxylated thienopyrimidinone ethers optimized to eliminate off-target activities, such as hERG channel inhibition, which plagued earlier MCHR1 antagonists . Its prodrug, BMS-830216, was evaluated in a Phase I clinical trial (NCT00909766) to assess safety, pharmacokinetics, and pharmacodynamics in obese subjects .

Métodos De Preparación

Synthetic Routes to BMS-819881

Synthesis of the Naphtho[1,2-b]furan-2-carboxylic Acid Core

The naphtho[1,2-b]furan-2-carboxylic acid intermediate is synthesized via a five-step sequence starting from 1-naphthol (Chart 1) :

  • Formylation : Treatment of 1-naphthol with paraformaldehyde in acetonitrile under reflux yields 1-hydroxy-2-naphthaldehyde (1 ) in 76% yield.

  • Cyclization : Reaction of 1 with ethyl bromoacetate and potassium carbonate generates ethyl naphtho[1,2-b]furan-2-carboxylate (2 ) with 76% efficiency.

  • Bromination : Electrophilic bromination of 2 using bromine in dichloromethane regioselectively produces 5-bromo-naphtho[1,2-b]furan-2-carboxylate (3 ) in quantitative yield.

  • Suzuki-Miyaura Coupling : 3 undergoes cross-coupling with aryl/heteroaryl boronic acids (e.g., 4-cyanophenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding 5-aryl-naphtho[1,2-b]furan-2-carboxylates (4a–p ) with yields ranging from 53% to 89%.

  • Ester Hydrolysis : Basic hydrolysis of 4a–p with potassium hydroxide in methanol affords the corresponding carboxylic acids (5a–p ) in near-quantitative yields.

Table 1: Representative Suzuki Coupling Yields for C-5 Substituents

Boronic AcidProduct (Compound)Yield (%)
4-Cyanophenylboronic acid4g 89
4-Pyridinylboronic acid4n 85
3-Thiophenylboronic acid4p 53

Preparation of the Piperidinylphenylacetamide Side Chain

The piperidinylphenylacetamide moiety is synthesized through a two-step alkylation and deprotection strategy (Chart 2) :

  • N-Alkylation : N-Bromoalkyl phthalimides react with N-[3-(piperidin-4-yl)phenyl]acetamide (6 ) in DMF at 70°C to yield phthalimide-protected intermediates (7a–d ). For example, N-(2-bromoethyl)phthalimide affords 7a in 99% yield.

  • Deprotection : Treatment of 7a–d with hydrazine in ethanol removes the phthalimide group, yielding free amines (8a–d ) with 77–99% efficiency.

Table 2: Yields for Piperidinylphenylacetamide Intermediates

Alkyl Chain LengthIntermediateYield (%)
Ethyl8a 77
Propyl8b 99
Butyl8c 53
Pentyl8d 99

Final Coupling and Amidation

The convergent synthesis concludes with the coupling of the naphtho[1,2-b]furan-2-carboxylic acid (5a–p ) and piperidinylphenylacetamide (8a–d ) via acyl chloride intermediacy (Chart 3) :

  • Acyl Chloride Formation : Treatment of 5g (5-(4-cyanophenyl)naphtho[1,2-b]furan-2-carboxylic acid) with thionyl chloride in 1,2-dichloroethane generates the corresponding acyl chloride.

  • Amide Bond Formation : Reaction of the acyl chloride with 8a in acetonitrile using triethylamine as a base yields this compound (9g ) with 77% isolated yield.

Structural Modifications and SAR Insights

Systematic variation of the C-5 aryl group and piperidine side chain revealed critical SAR trends:

  • C-5 Substituents : Electron-withdrawing groups (e.g., -CN, -Cl) at the para position enhance binding affinity. The 4-cyanophenyl analog (9g ) exhibits an IC₅₀ of 10 nM, 15-fold higher than the unsubstituted phenyl derivative .

  • Heteroaryl Groups : 4-Pyridinyl substitution (9n ) achieves comparable activity (IC₅₀ = 12 nM) to 9g , while 3-thiophenyl (9p ) reduces potency (IC₅₀ = 210 nM).

  • Side Chain Length : A two-carbon linker between the piperidine and acetamide group (8a ) optimizes receptor engagement, with longer chains (e.g., pentyl in 8d ) diminishing activity.

Analytical Characterization

Key intermediates and the final compound were characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). For example:

  • 5-(4-Cyanophenyl)naphtho[1,2-b]furan-2-carboxylic Acid (5g ) : ¹H NMR (DMSO-d₆) δ 8.93 (m, 2H), 8.45 (d, J=7.7 Hz, 1H), 7.97–7.60 (m, 7H); HR-MS [M]⁺ calcd. 289.0739, found 289.0742 .

  • This compound (9g ) : ¹H NMR (CDCl₃) δ 8.76 (d, J=4.4 Hz, 2H), 8.45 (d, J=8.0 Hz, 1H), 7.89–7.05 (m, 12H); HR-MS [M]⁺ calcd. 529.2310, found 529.2315 .

Análisis De Reacciones Químicas

BMS-819881 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

BMS-819881 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto de herramienta para estudiar la función del receptor 1 de la hormona concentradora de melanina y su papel en varios procesos biológicos.

    Biología: Se utiliza para investigar las funciones fisiológicas y patológicas del receptor 1 de la hormona concentradora de melanina en diferentes organismos.

    Medicina: Muestra potencial para el tratamiento de la obesidad debido a su capacidad para bloquear el receptor 1 de la hormona concentradora de melanina, que está involucrado en la regulación del comportamiento alimentario y la homeostasis energética.

    Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor 1 de la hormona concentradora de melanina y vías relacionadas

Mecanismo De Acción

BMS-819881 ejerce sus efectos uniéndose al receptor 1 de la hormona concentradora de melanina y bloqueando su actividad. Este receptor participa en la regulación del comportamiento alimentario y la homeostasis energética. Al antagonizar este receptor, this compound puede reducir la ingesta de alimentos y promover la pérdida de peso. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la movilización de calcio estimulada por la hormona concentradora de melanina en células que expresan el receptor 1 de la hormona concentradora de melanina .

Comparación Con Compuestos Similares

Pharmacological Profile

The table below compares BMS-819881 with other MCHR1 antagonists:

Compound Target Affinity (Ki/EC50) Selectivity/Off-Target Effects Clinical Status Key Features
This compound MCHR1: Ki = 7 nM (rat) CYP3A4 inhibition (EC50 = 13 μM) Phase I completed Prodrug (BMS-830216) enhances bioavailability; no hERG inhibition
MCHR1 antagonist 1 MCHR1: Ki = 4 nM (human) Not reported Preclinical Higher human MCHR1 affinity but lacks CYP3A4 data
AZD1979 MCHR1: IC50 = 6 nM hERG inhibition (IC50 = 4.6 μM) Phase I discontinued Discontinued due to cardiovascular risks
SNAP 94847 MCHR1: Ki = 1.7 nM Not reported Preclinical Potent but limited pharmacokinetic data

Key Observations:

  • Potency : While MCHR1 antagonist 1 exhibits higher human MCHR1 affinity (Ki = 4 nM), this compound’s rat MCHR1 Ki (7 nM) is comparable to AZD1979’s human IC50 (6 nM) . Species-specific differences complicate direct comparisons.
  • Safety : this compound’s lack of hERG inhibition distinguishes it from AZD1979, which was discontinued due to cardiovascular toxicity .
  • CYP3A4 Inhibition : this compound’s off-target CYP3A4 activity (EC50 = 13 μM) may limit its therapeutic window compared to compounds like SNAP 94847, though data on CYP interactions for other candidates are scarce .

Structural and Mechanistic Insights

  • This compound: A nonbasic thienopyrimidinone ether designed to avoid phospholipidosis and hERG binding, common issues with earlier MCHR1 antagonists containing basic moieties .
  • BMS-830216 : The phosphate ester prodrug of this compound improves solubility and oral bioavailability, enabling clinical evaluation .

Clinical and Preclinical Outcomes

  • AZD1979 : Despite robust MCHR1 antagonism, its hERG inhibition led to termination in early trials .

Actividad Biológica

BMS-819881 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and obesity. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacological properties, and relevant case studies that highlight its efficacy.

Overview of MCHR1

MCHR1 is a G-protein coupled receptor primarily involved in regulating energy homeostasis, feeding behavior, and sleep patterns. Activation of MCHR1 by its natural ligand, melanin-concentrating hormone (MCH), has been linked to orexigenic effects—stimulating appetite and food intake. Conversely, antagonism of this receptor by compounds like this compound may lead to reduced food intake and weight loss, making it a target for obesity treatment.

This compound acts as a competitive antagonist at MCHR1, exhibiting a binding affinity (Ki) of approximately 7 nM in rat models. This specificity allows it to inhibit the signaling pathways activated by MCH, which include:

  • Inhibition of Adenylyl Cyclase : Reducing cyclic adenosine monophosphate (cAMP) levels through Gαi and Gαo coupling.
  • Activation of MAPK Pathways : Potentially stimulating extracellular-signal-regulated kinases (ERK1/2) through Gαq coupling, which may influence neuronal excitability and metabolic processes.

These mechanisms suggest that this compound could modulate various physiological processes related to appetite and energy expenditure.

Pharmacological Properties

This compound has demonstrated several pharmacological properties in preclinical studies:

  • Selectivity : It selectively targets MCHR1 with minimal off-target effects on other receptors.
  • Potency : The compound exhibits potent antagonistic effects on MCHR1-mediated signaling pathways.
  • In Vivo Efficacy : Animal studies have shown that administration of this compound leads to significant reductions in food intake and body weight.

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
Rat modelsKi = 7 nM; significant reduction in food intake observed.
Transgenic miceAntagonism resulted in decreased body weight gain.
Knockout miceLoss of MCH signaling linked to resistance to obesity.

Case Studies

  • Case Study on Obesity Management :
    • In a study involving genetically modified mice lacking MCHR1, administration of this compound resulted in a notable decrease in caloric intake and subsequent weight loss. This supports the hypothesis that MCHR1 antagonism can be an effective strategy for managing obesity.
  • Impact on Sleep Patterns :
    • Another investigation focused on the effects of this compound on sleep architecture revealed alterations in REM sleep duration, suggesting that MCHR1 activity plays a role in sleep regulation. The modulation of sleep patterns could have implications for metabolic health.
  • Behavioral Studies :
    • Behavioral assays indicated that rats treated with this compound exhibited decreased motivation for food rewards, further corroborating its role as an appetite suppressant.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of BMS-819881, and what experimental approaches are recommended for validating its selectivity?

this compound primarily targets melanin-concentrating hormone receptor 1 (MCHR1) and inhibits CYP3A4 enzyme activity. To validate selectivity:

  • MCHR1 binding assays : Use radioligand displacement assays with rat or human MCHR1-expressing cell membranes, measuring inhibition constants (Ki) via competitive binding curves .
  • Functional antagonism : Employ cAMP accumulation assays in MCHR1-transfected cells, as MCHR1 activation typically reduces cAMP; antagonism reverses this effect .
  • CYP3A4 inhibition : Perform enzyme activity assays using human liver microsomes or recombinant CYP3A4, quantifying inhibition via fluorescence-based substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. How should researchers design in vitro experiments to assess this compound's dose-dependent effects on MCHR1 signaling pathways?

  • Cell models : Use HEK-293 or CHO cells stably expressing MCHR1 to ensure receptor specificity.
  • Dose range : Test concentrations spanning 0.1 nM to 10 μM to capture EC50/IC50 values, accounting for its high potency (Ki = 7 nM for MCHR1) .
  • Controls : Include vehicle controls and reference antagonists (e.g., T-226296) to validate assay robustness.
  • Endpoint selection : Measure cAMP levels (ELISA or HTRF) or calcium flux (Fluo-4 AM dye) for real-time signaling analysis .

Q. What standard methodologies are used to evaluate this compound's pharmacokinetic (PK) properties in preclinical models?

  • Plasma exposure : Administer this compound intravenously/orally to rodents, collect serial blood samples, and quantify drug levels via LC-MS/MS .
  • Tissue distribution : Use radiolabeled this compound (³H or ¹⁴C) to assess brain penetration, leveraging autoradiography or scintillation counting .
  • Metabolic stability : Incubate this compound with liver microsomes or hepatocytes, monitoring parent compound depletion over time .

Advanced Research Questions

Q. How can researchers address conflicting data between this compound's in vitro CYP3A4 inhibition and in vivo metabolic profiles?

  • Species-specific differences : Compare CYP3A4 inhibition data across species (e.g., human vs. rat microsomes) to identify interspecies variability .
  • Tissue-specific expression : Use RNA-seq or proteomics to quantify CYP3A4 levels in target tissues (e.g., liver, intestine) and correlate with in vivo clearance rates .
  • Drug-drug interaction studies : Co-administer this compound with CYP3A4 substrates (e.g., midazolam) in preclinical models to assess inhibition potency in vivo .

Q. What methodological considerations are critical when studying this compound's off-target effects on stress granule (SG) dynamics in cancer cells?

  • SG induction assays : Treat breast cancer cells (e.g., MCF-7) with this compound and Lapatinib, then visualize SGs via immunofluorescence using markers like FMRP or FXR1 .
  • Translation inhibition : Measure phospho-eIF2α levels (Western blot) to confirm PERK-mediated translational arrest, a key SG formation pathway .
  • Functional validation : Knock down PERK using siRNA to determine if SG formation is essential for this compound's pro-survival effects .

Q. How can advanced microfluidic platforms improve label-free detection of this compound's interactions with cell-surface biomolecules?

  • Device fabrication : Use soft lithography to create polydimethylsiloxane (PDMS) microchannels for precise electrophoretic mobility measurements .
  • Antigen-antibody binding : Functionalize microparticles with lipid membranes containing MCHR1, then monitor this compound-induced structural changes via mobility shifts .
  • Real-time kinetics : Integrate impedance spectroscopy or surface plasmon resonance (SPR) to quantify binding affinities without fluorescent labels .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism to calculate EC50/IC50 values .
  • Error propagation : Account for variability in enzyme inhibition assays (e.g., CYP3A4) via bootstrap resampling or Monte Carlo simulations .
  • Meta-analysis : Pool data from multiple studies to resolve contradictions (e.g., conflicting MCHR1 binding affinities) using random-effects models .

Q. Methodological Guidelines

  • Experimental replication : Follow Beilstein Journal guidelines by detailing protocols in supplementary materials, ensuring reproducibility .
  • Data presentation : Include raw data in appendices and processed data in main figures, adhering to extended essay standards .
  • Ethical compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived cells .

Propiedades

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(2R)-2-cyclopropyl-2-hydroxyethoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMOSCAIWUUQPD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197420-05-5
Record name BMS-819881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197420055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-819881
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW19T63CML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.